molecular formula C19H37BrO2 B15218691 Ethyl 17-bromoheptadecanoate

Ethyl 17-bromoheptadecanoate

Katalognummer: B15218691
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: PMIYRWBWOVKVKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 17-bromoheptadecanoate is an organic compound with the molecular formula C19H37BrO2 It is a brominated fatty acid ester, specifically an ethyl ester of 17-bromoheptadecanoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 17-bromoheptadecanoate can be synthesized through the esterification of 17-bromoheptadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the esterification to completion.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 17-bromoheptadecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 17-hydroxyheptadecanoate.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Aqueous sodium hydroxide or potassium hydroxide solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: 17-hydroxyheptadecanoate.

    Reduction: 17-bromoheptadecanol.

    Oxidation: 17-bromoheptadecanoic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 17-bromoheptadecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other brominated fatty acid derivatives.

    Biology: Studied for its potential effects on cellular processes and membrane dynamics.

    Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 17-bromoheptadecanoate involves its interaction with biological membranes and enzymes. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to specific molecular targets. Additionally, the ester group can undergo hydrolysis, releasing the active 17-bromoheptadecanoic acid, which may interact with various metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

    Methyl 17-bromoheptadecanoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    17-bromoheptadecanoic acid: The free acid form of the compound.

    17-hydroxyheptadecanoate: A hydroxylated derivative.

Uniqueness: this compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological interactions compared to its methyl ester or free acid counterparts.

Eigenschaften

Molekularformel

C19H37BrO2

Molekulargewicht

377.4 g/mol

IUPAC-Name

ethyl 17-bromoheptadecanoate

InChI

InChI=1S/C19H37BrO2/c1-2-22-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20/h2-18H2,1H3

InChI-Schlüssel

PMIYRWBWOVKVKQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCCCCCCCCCCCCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.